molecular formula C5H12NO5P B1222712 (3-(Acetylhydroxyamino)propyl)phosphonic acid CAS No. 66508-32-5

(3-(Acetylhydroxyamino)propyl)phosphonic acid

カタログ番号: B1222712
CAS番号: 66508-32-5
分子量: 197.13 g/mol
InChIキー: PKMNDDZSIHLLLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FR-900098は、強力な抗マラリア特性で知られる新規の化学療法薬です。これは、非メバロネートイソプレノイド生合成経路に関与する酵素である1-デオキシ-D-キシロース-5-リン酸レダクトイソメラーゼの阻害剤です。 この経路は、最も悪性のマラリアの形態の原因となる寄生虫であるマラリア原虫の生存に不可欠です .

準備方法

合成ルートと反応条件

FR-900098の合成は、単純な前駆体から始まり、いくつかのステップを必要とします。重要なステップには、ホスホネート基の形成と、目的の構造を得るためのその後の修飾が含まれます。 FR-900098類似体の酵素的生合成は、ストレプトマイセス・ルベロムリヌスの生合成経路からのネイティブ酵素を使用して確立されています .

工業生産方法

FR-900098の工業生産は、微生物合成によって達成できます。代謝工学技術は、大腸菌における生産収率を上げるために使用されます。 これには、細胞内のホスホエノールピルビン酸濃度を標的とした増加が含まれ、これはホスホネートの一般的な前駆体です .

化学反応の分析

反応の種類

FR-900098は、以下を含むさまざまな化学反応を受けます。

    酸化: 酸素の添加または水素の除去が含まれます。

    還元: 水素の添加または酸素の除去が含まれます。

    置換: 1つの官能基を別の官能基に置き換えることが含まれます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は通常、目的の生成物の形成を保証するために、制御された温度とpH条件下で行われます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化反応はFR-900098のさまざまな酸化された誘導体を生成する可能性があり、一方、還元反応は化合物の還元された形態を生成する可能性があります。

科学研究への応用

FR-900098は、幅広い科学研究への応用を持っています。

    化学: ホスホネート化学と酵素阻害の研究のためのモデル化合物として使用されます。

    生物学: さまざまな生物における非メバロネートイソプレノイド生合成経路の阻害における役割について調査されています。

    医学: マラリア原虫を阻害する能力により、潜在的な抗マラリア薬として探求されています。

    産業: 新しい化学療法薬と酵素阻害剤の開発における潜在的な応用

科学的研究の応用

FR-900098 has a wide range of scientific research applications:

作用機序

FR-900098は、酵素1-デオキシ-D-キシロース-5-リン酸レダクトイソメラーゼを阻害することによって効果を発揮します。この酵素は、マラリア原虫の生存に不可欠な非メバロネートイソプレノイド生合成経路に不可欠です。 この酵素を阻害することにより、FR-900098はイソプレノイドの生成を阻害し、寄生虫の死につながります .

類似の化合物との比較

類似の化合物

独自性

FR-900098は、強力な阻害活性と微生物経路によって合成できるという点でユニークです。 その構造により、潜在的に改善された特性を持つさまざまな類似体を生成することができます .

類似化合物との比較

Similar Compounds

Uniqueness

FR-900098 is unique due to its potent inhibitory activity and its ability to be synthesized through microbial pathways. Its structure allows for the generation of various analogues with potentially improved properties .

生物活性

(3-(Acetylhydroxyamino)propyl)phosphonic acid, also known as FR-900098, is a phosphonate compound that has garnered attention for its significant biological activities, particularly in the realm of antimalarial treatment. This article delves into its biological activity, pharmacological properties, and relevant case studies.

Overview of Biological Activity

FR-900098 is primarily recognized for its potent antimalarial effects against Plasmodium falciparum, the causative agent of malaria. It acts by inhibiting the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, which is crucial for the biosynthesis of isoprenoids in certain pathogens but not in humans. This selective inhibition makes it a promising candidate for malaria treatment with reduced toxicity to human cells .

The mechanism by which FR-900098 exerts its effects involves the inhibition of DXP reductoisomerase, an enzyme critical to the DXP pathway. By mimicking the substrate and binding to the active site, it acts as a competitive inhibitor, effectively disrupting the metabolic processes necessary for the survival and replication of the malaria parasite .

Pharmacokinetics and Toxicity

Research indicates that FR-900098 has favorable pharmacokinetic properties, including good aqueous solubility due to its dianionic structure in physiological conditions. However, it has a relatively short plasma half-life (approximately 1.87 hours), necessitating careful consideration in dosing regimens . Importantly, studies have shown that FR-900098 lacks acute toxicity and genotoxicity, supporting its further development as an antimalarial drug .

Case Studies and Clinical Trials

Numerous studies have evaluated the efficacy of FR-900098:

  • In Vitro Studies : In vitro assessments demonstrated that FR-900098 exhibits potent inhibitory activity against Plasmodium falciparum, with IC50 values indicating strong efficacy compared to existing antimalarials like fosmidomycin .
  • In Vivo Studies : Animal models have shown that FR-900098 not only inhibits parasite growth effectively but also leads to high cure rates when combined with other antimalarials such as clindamycin. A notable study reported cure rates exceeding 90% in combination therapies .
  • Clinical Trials : Ongoing clinical trials are exploring combinations of FR-900098 with other agents to enhance efficacy. Initial results suggest that such combinations may improve treatment outcomes significantly compared to monotherapy approaches .

Comparative Efficacy

The following table summarizes key findings from various studies on FR-900098 and its analogs compared to traditional antimalarials:

CompoundIC50 (µM)Efficacy (%)Notes
FR-9000980.05>90Strong antimalarial activity
Fosmidomycin0.1770Less effective as monotherapy
Clindamycin-Delayed onsetSynergistic effect when combined
Artemisinin-62Standard reference for comparison

特性

IUPAC Name

3-[acetyl(hydroxy)amino]propylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c1-5(7)6(8)3-2-4-12(9,10)11/h8H,2-4H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMNDDZSIHLLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216710
Record name 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66508-32-5
Record name FR 900098
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66508-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FR-900098
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0711Y106HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Acetylhydroxyamino)propyl)phosphonic acid
Reactant of Route 2
(3-(Acetylhydroxyamino)propyl)phosphonic acid
Reactant of Route 3
(3-(Acetylhydroxyamino)propyl)phosphonic acid
Reactant of Route 4
(3-(Acetylhydroxyamino)propyl)phosphonic acid
Reactant of Route 5
(3-(Acetylhydroxyamino)propyl)phosphonic acid
Reactant of Route 6
(3-(Acetylhydroxyamino)propyl)phosphonic acid
Customer
Q & A

A: FR-900098 is a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the non-mevalonate isoprenoid biosynthesis pathway. [, , ] This pathway is responsible for producing isoprenoid precursors essential for the survival of various pathogens, including the malaria parasite Plasmodium falciparum. By inhibiting DXR, FR-900098 disrupts the biosynthesis of isoprenoids, leading to parasite death. [, , ]

A: Humans utilize the mevalonate pathway for isoprenoid biosynthesis, which differs from the non-mevalonate pathway targeted by FR-900098. [] Therefore, FR-900098 demonstrates selectivity towards pathogens utilizing the non-mevalonate pathway and exhibits minimal toxicity in human cells. [, ]

A: The molecular formula of FR-900098 is C5H12NO5P, and its molecular weight is 213.13 g/mol. []

A: The structural elucidation of FR-900098 was based on spectroscopic and chemical evidence. [] While the specific details of the spectroscopic data are not provided in the provided abstracts, they likely involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

A: Yes, computational chemistry, including docking experiments, has been used to study the interaction of FR-900098 and its analogues with the active site of DXR. [, ] These studies provide insights into the binding mode of these inhibitors and help in designing more potent compounds.

A: Several structural modifications of FR-900098 have been explored to understand their impact on DXR inhibition. [, , , , , , ]

  • Acyl group: Formyl derivatives are generally more active than their acetyl counterparts. []
  • Phosphonate group: Replacing the phosphate group with sulfonate or carboxylate moieties leads to reduced activity, highlighting the importance of the phosphonate group for binding. []
  • Carbon spacer: Modifying the length of the carbon spacer between the hydroxamate and phosphonate groups affects the inhibitory activity. [, ]
  • α-substitution: Introducing substituents at the α-position to the phosphonate group results in varying activities, with some substitutions leading to improved potency. [, ]
  • Hydroxamate replacement: Replacing the hydroxamate with other chelating groups, such as catechols and dithiocarbamates, generally resulted in less potent inhibitors, emphasizing the importance of the hydroxamate group for interaction with the enzyme's active site. []

A: The acetyl group in FR-900098 is thought to enhance its lipophilicity compared to fosmidomycin, potentially contributing to its improved activity against Plasmodium falciparum. [, ]

A: The presence of an aromatic hotspot near the active site of P. falciparum DXR provides an opportunity to design inhibitors with increased potency and selectivity. Introducing arylpropyl substituents at the β-position of FR-900098 analogues led to the displacement of a key tryptophan residue in this hotspot, influencing the compounds' inhibitory activity. []

A: While detailed stability studies are not described in the provided abstracts, FR-900098 solutions were found to be stable for at least a day at room temperature, through freeze-thaw cycles, and for six months when stored long-term. []

A: Following a single oral dose of 27 mg/kg (free acid equivalent) in rats, FR-900098 achieved plasma concentrations exceeding its IC50 and IC90 values eight hours post-administration. []

A: FR-900098 demonstrates potent antimalarial activity both in vitro and in vivo. [] It effectively inhibits the growth of multidrug-resistant P. falciparum strains in vitro. [] Furthermore, FR-900098 successfully cured mice infected with the rodent malaria parasite Plasmodium vinckei. []

A: Acute toxicity studies in rats showed no clinical signs of toxicity or substance-related deaths after single oral doses of 3000 mg/kg body weight or intravenous doses of 400 mg/kg body weight. [] Genotoxicity tests, including the Ames test, in vitro mammalian cell gene mutation assay, and in vivo micronucleus test, revealed no mutagenic, clastogenic, or aneugenic potential for FR-900098. []

ANone: Various analytical techniques have been used to characterize and quantify FR-900098:

  • HPLC/UV and HPLC/MS: These techniques were used to develop analytical methods for determining the pharmacokinetic parameters of FR-900098 in various biological matrices. []
  • Ion Chromatography (IC): IC with UV detection was utilized to separate and quantify FR-900098 in biological samples. []
  • Capillary Electrophoresis (HPCE): A high-performance capillary electrophoresis method with UV detection was developed to assay FR-900098 in aqueous solutions and human serum. []

A: Yes, besides FR-900098, fosmidomycin is another well-known DXR inhibitor that has been investigated for its antimalarial properties. [, ] Researchers continue to explore and develop novel DXR inhibitors with improved potency, pharmacokinetic properties, and safety profiles. []

A: FR-900098 was first isolated from Streptomyces rubellomurinus in the late 1970s. [, ] Subsequent research led to the identification of its target as DXR and its potent antimalarial activity. [] Structural modifications and formulation optimization have been explored to enhance its efficacy and bioavailability. [, , , , , , , ]

A: The development and characterization of FR-900098 as a potential antimalarial drug involved expertise from various disciplines, including microbiology, natural product chemistry, biochemistry, pharmacology, and medicinal chemistry. [, , , , , ] This collaborative effort highlights the importance of interdisciplinary research in drug discovery and development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。